N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could be the case for this compound .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It’s known that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could suggest good bioavailability.
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide typically involves the condensation of 2-iodobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 2-iodobenzamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C.
Substitution: Amines, thiols, alkoxides; solventdimethylformamide or dichloromethane; temperature50-80°C
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the iodine atom can enhance the compound’s biological activity and binding affinity to molecular targets .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHXNIMMBBQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.